Cas no 2171922-64-6 (4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid)

4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
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- 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid
- EN300-1522627
- 2171922-64-6
- 4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid
-
- インチ: 1S/C26H23BrN2O6/c27-15-9-10-21(25(33)28-13-16(30)12-24(31)32)23(11-15)29-26(34)35-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-11,16,22,30H,12-14H2,(H,28,33)(H,29,34)(H,31,32)
- InChIKey: DBBLTGDOUGSTEQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C(NCC(CC(=O)O)O)=O)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 538.07395g/mol
- どういたいしつりょう: 538.07395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 744
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 125Ų
4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1522627-0.25g |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1522627-1.0g |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1522627-0.5g |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1522627-1000mg |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1522627-50mg |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1522627-5000mg |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1522627-10000mg |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1522627-0.1g |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1522627-10.0g |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1522627-5.0g |
4-{[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-hydroxybutanoic acid |
2171922-64-6 | 5g |
$9769.0 | 2023-06-05 |
4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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7. Book reviews
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acidに関する追加情報
Introduction to 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic Acid (CAS No. 2171922-64-6)
4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid, identified by its CAS number 2171922-64-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid is characterized by its intricate arrangement of functional groups, including a brominated phenyl ring, a fluorenylmethoxycarbonyl (Fmoc) protected amine, and a formamido linkage. These structural features contribute to its unique chemical properties and biological interactions, which are being thoroughly investigated in various research settings.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The presence of the bromo substituent in the phenyl ring enhances the compound's ability to interact with specific target proteins, while the Fmoc group provides a protective moiety for further chemical modifications. These features make it an attractive candidate for drug discovery efforts.
One of the most compelling aspects of 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid is its potential as a lead compound for the development of targeted therapies. Preclinical studies have begun to explore its efficacy in inhibiting key enzymes and receptors involved in disease progression. For instance, research indicates that this compound may exhibit inhibitory effects on kinases and other enzymes that are overexpressed in certain types of cancer cells.
The fluorenylmethoxycarbonyl (Fmoc) group in the molecule is particularly noteworthy, as it is commonly used in peptide synthesis and proteolysis inhibition studies. Its presence suggests that this compound could be utilized in the development of protease inhibitors or as a tool compound for studying enzyme mechanisms. Additionally, the hydroxybutanoic acid moiety may contribute to its solubility and bioavailability, which are critical factors for drug candidates.
The synthesis of 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective protection-deprotection strategies, has been crucial in achieving the desired molecular architecture. These synthetic methodologies are at the forefront of modern organic chemistry and highlight the compound's complexity.
In terms of biological activity, preliminary studies have shown that this compound interacts with various cellular targets, leading to modulations in signaling pathways relevant to disease states. For example, researchers have observed inhibitory effects on pathways involving cell proliferation and survival, which are often dysregulated in cancerous tissues. These findings underscore the potential therapeutic value of 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid.
The role of fluorinated compounds in medicinal chemistry cannot be overstated. The incorporation of fluorine atoms into molecular structures often enhances metabolic stability, binding affinity, and pharmacokinetic properties. In the case of this compound, the presence of a fluorenylmethoxycarbonyl group not only facilitates synthetic manipulation but also contributes to its overall bioactivity profile. This underscores the importance of fluorine-containing compounds in drug discovery efforts.
Ongoing research is focused on optimizing the pharmacological properties of 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid. This includes evaluating its efficacy in preclinical models, identifying potential side effects, and exploring combination therapies with other drugs. The goal is to develop a safe and effective therapeutic agent based on this promising lead compound.
The development of novel pharmaceuticals is a multifaceted process that requires collaboration across multiple disciplines, including chemistry, biology, pharmacology, and medicine. The study of compounds like 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid exemplifies this interdisciplinary approach and highlights the importance of innovative research in addressing unmet medical needs.
In conclusion, 4-{4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid (CAS No. 2171922-64-6) represents a significant advancement in pharmaceutical research. Its complex molecular structure, coupled with promising biological activities, makes it a valuable candidate for further development into a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play an important role in future medical treatments.
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